

Application Notes and Protocols for ENMD-2076

Cell-Based Assays

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Compound of Interest

Compound Name: ENMD-2076 Tartrate

Cat. No.: B1139454

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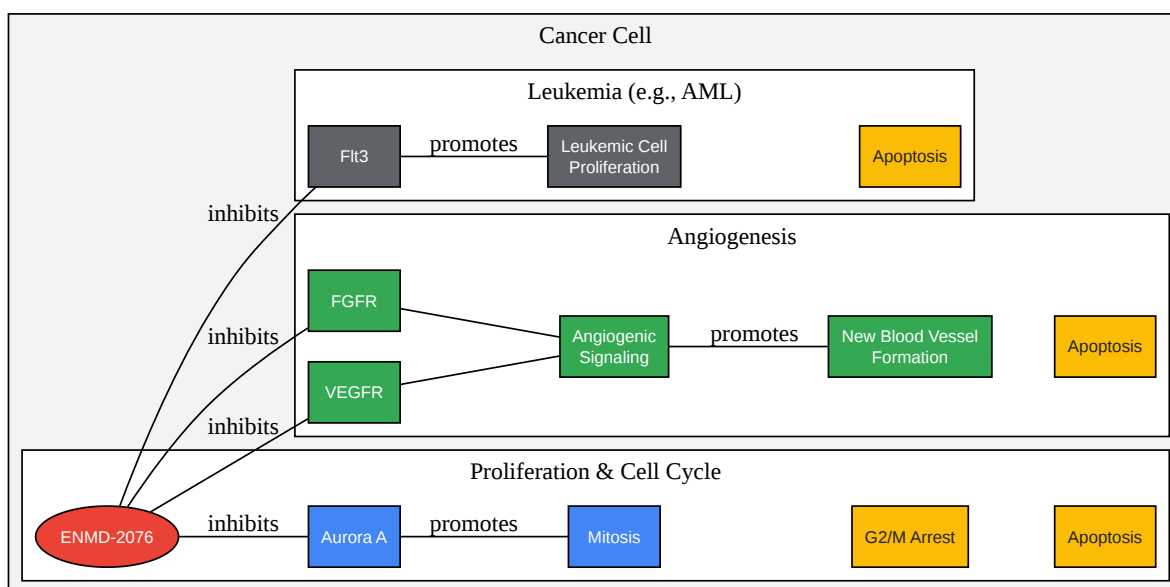
Introduction

ENMD-2076 is a potent, orally bioavailable, multi-target kinase inhibitor with significant anti-proliferative and anti-angiogenic activities. Its primary targets include Aurora A, as well as kinases involved in angiogenesis such as Vascular Endothelial Growth Factor Receptors (VEGFRs), Fibroblast Growth Factor Receptors (FGFRs), and Fms-like tyrosine kinase 3 (Flt3). [1][2] This unique targeting profile makes ENMD-2076 a promising therapeutic agent for a variety of human cancers, including solid tumors and hematopoietic malignancies. [1][2] These application notes provide detailed protocols for in vitro cell-based assays to evaluate the efficacy and mechanism of action of ENMD-2076.

Mechanism of Action

ENMD-2076 exerts its anti-cancer effects through the inhibition of key signaling pathways involved in cell cycle progression and angiogenesis. By targeting Aurora A kinase, a critical regulator of mitosis, ENMD-2076 can induce G2/M cell cycle arrest and subsequent apoptosis. [3][4] Simultaneously, its inhibition of VEGFRs and FGFRs disrupts the signaling cascades that promote the formation of new blood vessels, a process essential for tumor growth and metastasis. [1][2] The compound also demonstrates potent activity against Flt3, a receptor tyrosine kinase often mutated in acute myeloid leukemia (AML). [5]

Signaling Pathway of ENMD-2076 Inhibition

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Caption: Signaling pathways targeted by ENMD-2076.

Quantitative Data Summary

The following table summarizes the in vitro inhibitory activity of ENMD-2076 against various kinases and cancer cell lines.

Target/Cell Line	Assay Type	IC50 (μM)	Reference
Kinase Activity			
Aurora A	Kinase Assay	0.014	[1][6]
Aurora B	Kinase Assay	0.350	[1][6]
Flt3	Kinase Assay	0.00186	[3][4]
KDR/VEGFR2	Kinase Assay	0.0582	[3]
Flt4/VEGFR3	Kinase Assay	0.0159	[3]
FGFR1	Kinase Assay	0.0927	[3]
FGFR2	Kinase Assay	0.0708	[3]
Src	Kinase Assay	0.0564	[3]
PDGFRα	Kinase Assay	0.0564	[3]
Cell Proliferation			
Leukemia			
MV4;11	Proliferation Assay	0.025	[3]
U937	Proliferation Assay	0.053	[3]
Kasumi-1	Proliferation Assay	0.11	[7]
THP-1	Proliferation Assay	0.22	[7]
Multiple Myeloma			
IM9	Proliferation Assay	2.99	[4]
ARH-77	Proliferation Assay	4.88	[4]
U266	Proliferation Assay	7.06	[4]
RPMI 8226	Proliferation Assay	4.97	[4]
Solid Tumors			
HCT116 (Colon)	Proliferation Assay	0.15	[8]

HT-29 (Colon)	Proliferation Assay	0.25	[8]
A549 (Lung)	Proliferation Assay	0.35	[8]
PANC-1 (Pancreatic)	Proliferation Assay	0.45	[8]
MCF7 (Breast)	Proliferation Assay	0.55	[8]
PC-3 (Prostate)	Proliferation Assay	0.70	[8]
Endothelial Cells			
HUVEC	Proliferation Assay	0.15	[3]

Experimental Protocols

Cell Proliferation Assay (Sulforhodamine B - SRB)

This protocol is suitable for assessing the anti-proliferative effects of ENMD-2076 on adherent cancer cell lines.

Materials:

- 96-well microtiter plates
- ENMD-2076 stock solution (e.g., 10 mM in DMSO)
- Complete cell culture medium
- Trichloroacetic acid (TCA), 10% (w/v)
- Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
- Tris base solution, 10 mM, pH 10.5
- Microplate spectrophotometer

Procedure:

- Cell Seeding: Seed cells in 96-well plates at a density of 500-5,000 cells per well in 100 μ L of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

- **Compound Treatment:** Prepare serial dilutions of ENMD-2076 in complete medium. Add 100 μ L of the diluted compound to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).
- **Incubation:** Incubate the plates for 96 hours at 37°C in a 5% CO₂ incubator.[\[1\]](#)
- **Cell Fixation:** Gently remove the medium and add 100 μ L of cold 10% TCA to each well to fix the cells. Incubate at 4°C for at least 1 hour.
- **Washing:** Remove the TCA solution and wash the plates five times with slow-running tap water. Remove excess water by tapping the plates on a paper towel. Allow the plates to air-dry completely.
- **SRB Staining:** Add 50 μ L of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
- **Washing:** Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air-dry.
- **Solubilization:** Add 200 μ L of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
- **Absorbance Measurement:** Measure the absorbance at 540 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the IC₅₀ value.

Cell Viability Assay (Alamar Blue)

This protocol is suitable for assessing the viability of non-adherent cell lines, such as leukemia cells.

Materials:

- 96-well microtiter plates
- ENMD-2076 stock solution

- Complete cell culture medium
- Alamar Blue reagent
- Microplate fluorometer or spectrophotometer

Procedure:

- Cell Seeding: Seed 5,000 cells per well in 90 μ L of complete medium in a 96-well plate.[\[1\]](#)
- Compound Treatment: Prepare serial dilutions of ENMD-2076 in complete medium. Add 10 μ L of the diluted compound to the appropriate wells.
- Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator.[\[1\]](#)
- Alamar Blue Addition: Add 10 μ L of Alamar Blue reagent to each well.
- Incubation: Incubate for 1-4 hours at 37°C, protected from light.
- Measurement: Measure fluorescence (Excitation: 560 nm, Emission: 590 nm) or absorbance (570 nm and 600 nm).
- Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC₅₀ value.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of ENMD-2076 on cell cycle distribution.

Materials:

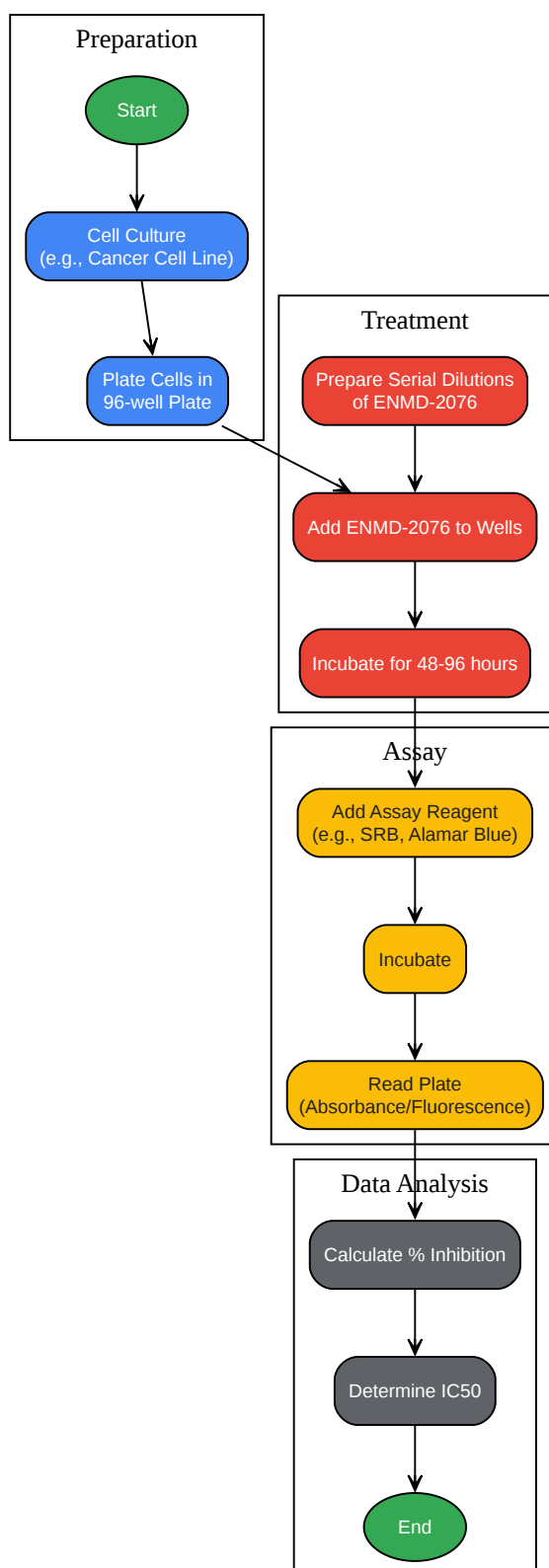
- 6-well plates
- ENMD-2076 stock solution
- Complete cell culture medium
- Phosphate-buffered saline (PBS)

- 70% ethanol (ice-cold)
- Propidium iodide (PI) staining solution (containing RNase A)
- Flow cytometer

Procedure:

- **Cell Treatment:** Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with various concentrations of ENMD-2076 for 24-48 hours.
- **Cell Harvesting:** Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
- **Fixation:** Wash the cell pellet with PBS and resuspend in 500 μ L of PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
- **Staining:** Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in 500 μ L of PI staining solution.
- **Incubation:** Incubate at room temperature for 30 minutes in the dark.
- **Flow Cytometry:** Analyze the samples on a flow cytometer.
- **Data Analysis:** Use cell cycle analysis software to quantify the percentage of cells in G0/G1, S, and G2/M phases.

Experimental Workflow for a Cell-Based Assay



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Caption: General workflow for an in vitro cell-based assay.

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